molecular formula C23H22N2O3 B3074935 2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one CAS No. 1024400-95-0

2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one

Cat. No.: B3074935
CAS No.: 1024400-95-0
M. Wt: 374.4 g/mol
InChI Key: MDQHGUMEPKGYGK-UHFFFAOYSA-N
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Description

2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which combines a hexanoyl group, a methoxyphenyl group, and an indeno-pyrazolone core. The molecular formula of this compound is C23H22N2O3, and it has a molecular weight of 374.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-hexanoylindene-1,3-dione in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-hexanoyl-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-3-4-5-10-19(26)25-22(15-11-13-16(28-2)14-12-15)20-21(24-25)17-8-6-7-9-18(17)23(20)27/h6-9,11-14H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQHGUMEPKGYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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